molecular formula C20H24FN3O B3839103 N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-4-fluorobenzamide

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-4-fluorobenzamide

Cat. No.: B3839103
M. Wt: 341.4 g/mol
InChI Key: GVFPPYUFAZOCKZ-PXLXIMEGSA-N
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Description

This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-4-fluorobenzamide typically involves the condensation reaction between 4-(dipropylamino)benzaldehyde and 4-fluorobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Amines, thiols; reactions can be conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-4-fluorobenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It can interact with specific enzymes and modulate their activity, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

    Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its unique structure allows it to interact with various biological targets, and it is being explored for its potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of other complex molecules. Its reactivity and versatility make it a valuable building block for the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This interaction can disrupt key biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-4-fluorobenzamide can be compared with other similar Schiff bases, such as:

    N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-3-nitrobenzamide: This compound has a nitro group instead of a fluorine atom, which can significantly alter its chemical properties and reactivity.

    N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]pyridine-4-carboxamide: The presence of a pyridine ring in this compound introduces additional coordination sites, making it a more versatile ligand in coordination chemistry.

    N’-{(E)-[4-(Dipropylamino)phenyl]methylene}-4-methylbenzohydrazide: The methyl group in this compound can influence its steric and electronic properties, affecting its interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-3-13-24(14-4-2)19-11-5-16(6-12-19)15-22-23-20(25)17-7-9-18(21)10-8-17/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,25)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFPPYUFAZOCKZ-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-4-fluorobenzamide
Reactant of Route 2
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-4-fluorobenzamide
Reactant of Route 3
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-4-fluorobenzamide
Reactant of Route 4
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-4-fluorobenzamide
Reactant of Route 5
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-4-fluorobenzamide
Reactant of Route 6
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-4-fluorobenzamide

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